2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochloride

Lipophilicity ADME Medicinal Chemistry

2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochloride (CAS 1357946-52-1) is a monosubstituted piperidine derivative bearing a sterically hindered 2,6-dimethylpiperidine scaffold linked to an ethylamine side chain via the piperidine nitrogen. The compound is supplied as the monohydrochloride salt (molecular formula C₉H₂₁ClN₂, molecular weight 192.73 g/mol) and is commercially available from multiple building-block suppliers at purities typically ≥95%.

Molecular Formula C9H21ClN2
Molecular Weight 192.731
CAS No. 1357946-52-1
Cat. No. B596853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochloride
CAS1357946-52-1
Synonyms6-diMethylpiperidin-1-yl)ethanaMine hydrochloride
Molecular FormulaC9H21ClN2
Molecular Weight192.731
Structural Identifiers
SMILESCC1CCCC(N1CCN)C.Cl
InChIInChI=1S/C9H20N2.ClH/c1-8-4-3-5-9(2)11(8)7-6-10;/h8-9H,3-7,10H2,1-2H3;1H
InChIKeyALDJNRYBVYJFDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochloride (CAS 1357946-52-1): Structural Class, Physicochemical Identity, and Procurement Landscape


2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochloride (CAS 1357946-52-1) is a monosubstituted piperidine derivative bearing a sterically hindered 2,6-dimethylpiperidine scaffold linked to an ethylamine side chain via the piperidine nitrogen [1]. The compound is supplied as the monohydrochloride salt (molecular formula C₉H₂₁ClN₂, molecular weight 192.73 g/mol) and is commercially available from multiple building-block suppliers at purities typically ≥95% . Its structural backbone is of interest for the conformational rigidity imparted by the cis-2,6-dimethyl substitution pattern, which locks the piperidine ring into a chair conformation with both methyl groups occupying equatorial positions, a feature absent in unsubstituted or monomethylated analogs [2]. This compound serves primarily as a synthetic intermediate and research tool in medicinal chemistry and materials science, rather than as an end-use bioactive molecule.

Why 2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochloride Cannot Be Simply Replaced by Unsubstituted or Monomethyl Piperidine Analogs


Substituting 2-(2,6-dimethylpiperidin-1-yl)ethanamine hydrochloride with the unsubstituted 2-(piperidin-1-yl)ethanamine or 2-methylpiperidine variants introduces measurable liabilities in lipophilicity, steric profile, and downstream biological performance that render simple generic interchange scientifically unsound. The 2,6-dimethyl substitution raises the computed logP by approximately 1.2 units relative to the unsubstituted analog (XLogP3 1.08 vs. ~0.41–0.64), directly altering membrane permeability and receptor-binding characteristics [1]. Pharmacologically, the 2,6-dimethylpiperidine scaffold has been shown to confer a ~68-fold improvement in nicotinic receptor channel binding affinity compared to 2-methylpiperidine (Ki 8.8 µM vs. 600 µM), demonstrating that the second methyl group is not an additive but a synergistic structural determinant [2]. Furthermore, the cis-2,6-dimethyl substitution restricts conformational flexibility, enforcing an equatorial-equatorial methyl orientation that preorganizes the molecule for specific target interactions, a feature completely absent in unsubstituted and monomethyl analogs [3].

Quantitative Differentiation Evidence for 2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochloride: Head-to-Head and Class-Level Comparisons


Lipophilicity (XLogP3/LogD) Advantage Over Unsubstituted 2-(Piperidin-1-yl)ethanamine

The target compound exhibits a computed LogP of 1.08 and LogD7.4 of -1.68, compared to LogP 0.41–0.64 for the unsubstituted 2-(piperidin-1-yl)ethanamine [1]. This difference of approximately +0.4 to +0.7 log units in LogP is driven by the addition of two methyl groups on the piperidine ring and is consistent with class-level expectations for 2,6-disubstituted piperidines [2]. The higher lipophilicity predicts approximately 2.5- to 5-fold greater passive membrane permeability based on the log-linear relationship between LogP and permeability coefficients, which is relevant for designing CNS-penetrant or intracellular-targeting molecules [2].

Lipophilicity ADME Medicinal Chemistry

Nicotinic Receptor Ion-Channel Binding: 2,6-Dimethylpiperidine Scaffold vs. 2-Methylpiperidine

In a radioligand displacement study using [³H]H₁₂-HTX as a probe for the receptor-gated ion channel site of the Torpedo nicotinic acetylcholine receptor, 2,6-dimethylpiperidine (the immediate structural precursor of the target compound) exhibited a Ki of 8.8 µM [1]. This is 68-fold more potent than 2-methylpiperidine (Ki = 600 µM) and substantially more active than 3- or 4-methylpiperidine [1]. The data are directly relevant because the target compound contains the identical 2,6-dimethylpiperidine pharmacophore and the ethanamine extension is not expected to perturb this core-receptor interaction significantly [2]. The presence of 1 µM carbamylcholine decreased the affinity of 2,6-dimethylpiperidine, indicating competitive behavior at the ion channel site [1].

Nicotinic Receptor Ion Channel Binding Affinity

Hypotensive Activity of Guanidine Derivative BD-38 vs. Unsubstituted and Tetramethyl Analogs

The guanidine derivative of 2-(cis-2,6-dimethylpiperidin-1-yl)ethanamine, designated BD-38 (β-N-(cis-2,6-dimethylpiperidino)-ethyl-guanidine sulfate), was compared head-to-head with guanethidine (G), piperidinoethylguanidine (P), the 2-monomethyl analog BD-37, and the 2,2,6,6-tetramethyl analog BD-31 in anesthetized rodents [1]. BD-38 produced only hypotension without the transient hypertensive surge observed with P, BD-37, and guanethidine. Its hypotensive potency ranked as BD-38 ≈ BD-31 > BD-37 ≈ guanethidine > P [1]. The acute intraperitoneal LD₅₀ in mice was 202 mg/kg for BD-38, compared to 243 mg/kg for BD-37 and 155 mg/kg for guanethidine, indicating a favorable therapeutic index relative to guanethidine [1]. BD-38 selectively blocked sympathetic nerve endings without the sympathomimetic side effects of guanethidine [1].

Hypotensive Sympatholytic Guanidine Derivatives

Salt Form Differentiation: Monohydrochloride vs. Dihydrochloride and Free Base Comparisons

The target compound (CAS 1357946-52-1) is supplied as the monohydrochloride salt (C₉H₂₁ClN₂, MW 192.73 g/mol), distinct from the dihydrochloride form (C₉H₂₂Cl₂N₂, MW 229.19 g/mol, CAS 1609406-40-7) and the free base (C₉H₂₀N₂, MW 156.27 g/mol, CAS 769-24-4 or 1788-35-8) [1]. The monohydrochloride carries two hydrogen bond donors and two hydrogen bond acceptors, compared to the free base's single donor, predicting intermediate aqueous solubility and hygroscopicity between the free base and the dihydrochloride [1]. In procurement, the mono-HCl form balances handling convenience (solid) with lower molecular weight per mole of active free base (17% less mass than the di-HCl), reducing the weight requirement in stoichiometric syntheses [2].

Salt Form Solubility Physicochemical Properties

Antihypertensive Efficacy of BD-38 versus BD-31 and Guanethidine in Sympatholytic Selectivity

Direct comparative pharmacological evaluation of BD-38 (derived from cis-2,6-dimethylpiperidine-ethanamine) against BD-31 (derived from 2,2,6,6-tetramethylpiperidine-ethanamine) demonstrates distinct mechanistic profiles: BD-38 selectively blocked sympathetic nerve endings without affecting sympathetic ganglia, whereas BD-31 predominantly blocked ganglia and only mildly affected nerve endings [1]. In isolated guinea pig auricles, BD-38 and BD-31 were devoid of positive inotropic effects, unlike guanethidine, BD-37, and P which markedly augmented contraction [1]. BD-38 also reduced cardiac noradrenaline content, confirming sympatholytic action, while BD-31 did not [1]. These differences arise from the specific 2,6-dimethyl substitution pattern versus the fully substituted tetramethyl analog.

Sympatholytic Antihypertensive Structure-Activity Relationship

Patent-Grounded Building Block Utility: TLR7/8 Antagonist Synthesis Versus Piperidinylethanamine Alternatives

The cis-2,6-dimethylpiperidine-1-ethanamine scaffold is explicitly claimed as a synthetic intermediate in a series of granted patents (EP-3390389-A1, US-10399957-B2, US-10544122-B2, US-10696649-B2) covering polycyclic TLR7/8 antagonists for immune disorder therapy . In contrast, the unsubstituted 2-(piperidin-1-yl)ethanamine and 2-methylpiperidine analogs are not cited as intermediates in these filings, suggesting that the 2,6-dimethyl substitution is structurally required for the construction of the claimed polycyclic cores . The compound's conformational preorganization (equatorial methyl groups in a chair conformation) may facilitate stereoselective transformations in the patented synthetic routes [1].

TLR7/8 Antagonist Immuno-Oncology Patent-Linked Intermediate

Validated Research and Industrial Application Scenarios for 2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochloride


Development of Selective Sympathetic Nerve-Ending Blockers (Antihypertensive Agents)

The BD-38 pharmacophore, constructed from the target compound's free base, has demonstrated in head-to-head pharmacological studies a unique combination of selective sympathetic nerve ending blockade without the cardiac stimulant effects of guanethidine or the ganglion-blocking profile of tetramethyl analogs [1]. Researchers designing next-generation antihypertensives can use the target compound as the key intermediate to access BD-38-type guanidines, with quantitative evidence that the cis-2,6-dimethyl substitution pattern, rather than 2-methyl or 2,2,6,6-tetramethyl, is necessary for this selectivity profile. Acute toxicity data (LD₅₀ 202 mg/kg i.p. in mice) provide a baseline for lead optimization [1].

Synthesis of TLR7/8 Antagonists for Immuno-Oncology and Autoimmune Disease Programs

The target compound is a validated building block in patented synthetic routes to polycyclic TLR7/8 antagonists (EP-3390389-A1; US-10399957-B2; US-10544122-B2; US-10696649-B2), all with a priority date of December 17, 2015 . The compound's sterically defined cis-2,6-dimethylpiperidine core likely contributes to the stereochemical control required during the construction of the polycyclic TLR modulator scaffold. For medicinal chemistry teams pursuing innate immune targets, procurement of this specific intermediate aligns with published, patent-grounded synthetic strategies and eliminates the need to validate alternative piperidine building blocks that lack this documented utility .

Nicotinic Acetylcholine Receptor Ion Channel Probe Design

The 2,6-dimethylpiperidine scaffold demonstrates a Ki of 8.8 µM at the Torpedo nicotinic receptor ion channel, representing a 68-fold affinity improvement over 2-methylpiperidine (Ki = 600 µM) [2]. The target compound, bearing this scaffold with an ethanamine linker amenable to further functionalization, serves as an ideal starting point for synthesizing fluorescent or photoaffinity probes targeting the nicotinic ion channel site. The carbamylcholine-competitive binding behavior (affinity decreases in the presence of 1 µM carbamylcholine) confirms the pharmacological relevance of this interaction [2].

Corrosion Inhibition Research and Industrial Material Protection

Studies indicate that metal complexes formed with 2-(2,6-dimethylpiperidin-1-yl)ethylamine exhibit effective corrosion inhibition on metal surfaces . The enhanced lipophilicity of the 2,6-dimethylpiperidine scaffold relative to unsubstituted piperidine analogs (ΔLogP ≈ +0.4 to +0.7) is expected to improve film-forming properties on hydrophobic metal surfaces, potentially yielding more durable protective coatings compared to less lipophilic piperidine ethanamine derivatives [3]. Procurement of the hydrochloride salt facilitates direct use in aqueous-based corrosion inhibitor formulations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.